molecular formula C9H11NO3 B1583924 (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 780749-95-3

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1583924
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a compound with the molecular weight of 281.31 . It is also known as “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and has the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” can be represented by the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a solid compound with a molecular weight of 281.31 . Its IUPAC name is “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and its InChI code is "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .

Scientific Research Applications

  • Application Summary : “3-(3-Hydroxyphenyl)propionic acid” acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .
  • Methods of Application : This compound is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester . The specific experimental procedures and technical details would depend on the context of the research.
  • Results or Outcomes : The outcomes of using this compound would vary depending on the specific research context. In the case of its use as a urinary metabolite of procyanidins in pigs, it could potentially provide insights into the metabolic processes involved .
  • Application Summary : “3-Hydroxypropionic acid” is used in the industrial production of various chemicals such as acrylates .
  • Methods of Application : This compound can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Hydrolysis of propiolactone is yet another route .
  • Results or Outcomes : “3-Hydroxypropionic acid” is listed as one of the “top” chemicals that could be produced from renewable resources . In particular, it could be produced by manipulation of glycerol, but this technology has not reached a commercial stage . It can also be produced from glucose via pyruvate and malonyl coenzyme A .
  • Application Summary : “3-Hydroxypropionic acid” is used in the industrial production of various chemicals such as acrylates .
  • Methods of Application : This compound can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Hydrolysis of propiolactone is yet another route .
  • Results or Outcomes : “3-Hydroxypropionic acid” is listed as one of the “top” chemicals that could be produced from renewable resources . In particular, it could be produced by manipulation of glycerol, but this technology has not reached a commercial stage . It can also be produced from glucose via pyruvate and malonyl coenzyme A .

Safety And Hazards

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353321
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

CAS RN

780749-95-3
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 4
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 5
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 6
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Citations

For This Compound
1
Citations
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.